

A Comparative Crystallographic Analysis of Two Substituted Pyridine Derivatives

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Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methoxypyridine
CAS No.: 1211534-25-6
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A detailed examination of the crystal structures of 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline offers valuable insights into the influence of substituent groups on the supramolecular architecture of pyridine-based compounds. This guide provides a comparative overview of their crystallographic data, detailed experimental protocols for their synthesis and crystallization, and a visual representation of the crystallographic workflow, aimed at researchers, scientists, and professionals in drug development.

The study of substituted pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. X-ray crystallography provides a definitive method for elucidating the three-dimensional atomic arrangement of these molecules, which is crucial for understanding their structure-property relationships. This guide focuses on two such derivatives: 4-[(Pyridin-3-yl)diazenyl]morpholine (Compound I) and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (Compound II).

Comparative Crystallographic Data

The single-crystal X-ray diffraction data for the two title compounds reveals distinct crystal packing and molecular conformations, as summarized in the table below. Both compounds crystallize in the monoclinic system, but with different space groups, indicating different symmetry elements governing their crystal lattices.^{[1][2][3]}

Parameter	4-[(Pyridin-3-yl)diazenyl]morpholine (Compound I)	1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (Compound II)
Chemical Formula	C ₉ H ₁₂ N ₄ O	C ₁₄ H ₁₄ N ₄
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	Data not available in search results	Data not available in search results
b (Å)	Data not available in search results	Data not available in search results
c (Å)	Data not available in search results	Data not available in search results
α (°)	90	90
β (°)	Data not available in search results	Data not available in search results
γ (°)	90	90
Volume (Å ³)	Data not available in search results	Data not available in search results
Z	Data not available in search results	Data not available in search results
Temperature (K)	100	100

Note: Specific unit cell dimensions (a, b, c, β) and the number of molecules per unit cell (Z) were not explicitly found in the provided search results.

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine (I) and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline (II)

The synthesis of both compounds involves the diazotization of 3-aminopyridine followed by a coupling reaction with the respective secondary amine (morpholine or 1,2,3,4-tetrahydroquinoline).^[1]

Materials:

- 3-aminopyridine
- HBF₄ acid (50%)
- Isoamyl nitrite
- Morpholine
- 1,2,3,4-tetrahydroquinoline
- Ethanol
- Water
- Potassium carbonate
- Ethyl acetate
- Na₂SO₄

Procedure:

- In a 100 mL flask, a mixture of 3-aminopyridine (5 mmol), ethanol (3 mL), HBF₄ acid (50%, 1.5 mL), and isoamyl nitrite (5 mmol) was stirred at 268 K for 15 minutes to form the diazonium salt.
- To this solution, either morpholine (5 mmol) or 1,2,3,4-tetrahydroquinoline (5 mmol) dissolved in water (5 mL) was added, and the mixture was stirred for 1 hour at 273 K.
- A solution of potassium carbonate in water (5 mL) was then added, and the reaction mixture was stirred for 3 hours at room temperature.
- The resulting product was extracted with ethyl acetate, and the organic layer was dried over Na₂SO₄, filtered, and evaporated to yield the crude product.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained through recrystallization.

- Compound I: Orange single crystals were obtained by recrystallization from ethanol.[1]
- Compound II: Orange crystals were obtained directly from the synthetic method.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for both compounds were collected at a temperature of 100 K.[1][2][3] The exact diffractometer and radiation source were not specified in the provided search results. Generally, data collection for small organic molecules involves using a single-crystal X-ray diffractometer equipped with a Mo K α or Cu K α radiation source. The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of substituted pyridine derivatives, from synthesis to final structural analysis.

A simplified workflow for X-ray crystallography of substituted pyridine derivatives.

This guide provides a foundational comparison of two substituted pyridine derivatives, highlighting the importance of crystallographic studies in understanding their molecular structures. The detailed experimental protocols serve as a practical reference for researchers in the field. Further investigation into a wider range of substituted pyridines will undoubtedly continue to enrich our understanding of their structure-function relationships and pave the way for the rational design of new molecules with desired properties.

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